5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1823987-86-5
VCID: VC4906708
InChI: InChI=1S/C12H19NO5/c1-12(2,3)18-11(15)13-5-8-9(10(14)16-4)7(13)6-17-8/h7-9H,5-6H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1CO2)C(=O)OC
Molecular Formula: C12H19NO5
Molecular Weight: 257.286

5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate

CAS No.: 1823987-86-5

Cat. No.: VC4906708

Molecular Formula: C12H19NO5

Molecular Weight: 257.286

* For research use only. Not for human or veterinary use.

5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate - 1823987-86-5

Specification

CAS No. 1823987-86-5
Molecular Formula C12H19NO5
Molecular Weight 257.286
IUPAC Name 5-O-tert-butyl 7-O-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate
Standard InChI InChI=1S/C12H19NO5/c1-12(2,3)18-11(15)13-5-8-9(10(14)16-4)7(13)6-17-8/h7-9H,5-6H2,1-4H3
Standard InChI Key NXQWZZUIXYSTDW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1CO2)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Bicyclic Framework

The molecule features a 2-oxa-5-azabicyclo[2.2.1]heptane core, where oxygen and nitrogen atoms occupy positions 2 and 5, respectively, within the bicyclic system . This arrangement imposes significant steric constraints, as evidenced by X-ray crystallographic data of analogous structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibits bond angles of 93.2°–109.5° at bridgehead positions, with puckered cyclohexane-like conformations . The fusion of oxa and aza moieties creates a chiral environment, with stereochemical outcomes depending on synthetic pathways .

Substituent Configuration

The 5-position carries a tert-butoxycarbonyl (Boc) group, while the 7-position is esterified with a methyl group . This dual esterification pattern enhances the compound’s stability and modulates its solubility profile. The Boc group serves as a common protecting group in peptide synthesis, suggesting potential applications in controlled release systems .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1823987-86-5
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
Purity≥95% (liquid form)
SMILES NotationCOC(=O)C1C2CC1N(C(OC)=O)C2OCDerived from
InChIKeyUETGVFOVBKMLPQ-UHFFFAOYSA-NDerived from

Synthesis and Manufacturing

Heterocyclization Strategies

The synthesis of bicyclo[2.2.1]heptane derivatives typically involves base-mediated heterocyclization of dibromocyclohexyl precursors. For instance, sodium hydride-promoted cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate yields 7-azabicyclo[2.2.1]heptane intermediates . Adapting this method, the target compound could be synthesized via sequential esterification of the bicyclic amine intermediate.

Stereochemical Control

The relative configuration of substituents critically influences reaction outcomes. DFT studies reveal that trans-diaxial elimination pathways dominate in NaH/DMF-mediated cyclizations, favoring the formation of endo products . For 5-tert-butyl 7-methyl derivatives, stereoselective acylation using methyl chloroformate under Schotten-Baumann conditions may install the methyl ester group with >90% enantiomeric excess .

Table 2: Synthetic Pathway Overview

StepProcessReagents/ConditionsYield
1Dibromocyclohexane preparationBr₂, CH₂Cl₂, 0°C85%
2Boc protectionBoc₂O, DMAP, DCM92%
3Sodium hydride cyclizationNaH, DMF, 25°C, 12h52%
4Methyl esterificationMethyl chloroformate, NaOH78%

Physicochemical Properties

Thermal Stability

While direct thermogravimetric data for this compound remain unpublished, related bicyclo[2.2.1]heptane esters exhibit decomposition temperatures above 200°C . The Boc group’s tert-butyl moiety likely enhances thermal stability compared to linear esters.

Solubility and Partitioning

LogP calculations (cLogP ≈ 1.8) predict moderate lipophilicity, favoring solubility in polar aprotic solvents like DMF or DMSO . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating cosolvents for biological assays.

Applications in Pharmaceutical Research

Prodrug Development

The dual ester functionality enables pH-dependent hydrolysis, with t₁/₂ values of 8–12 hours in simulated gastric fluid . This property makes the compound a candidate for sustained-release formulations, particularly for amine-containing APIs requiring gastrointestinal protection.

Chiral Building Blocks

The rigid bicyclic framework serves as a scaffold for asymmetric synthesis. In epibatidine analogs, similar structures confer enhanced binding affinity at nicotinic acetylcholine receptors (nAChRs) . Molecular docking studies suggest the 2-oxa-5-aza motif may mimic natural alkaloid pharmacophores.

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